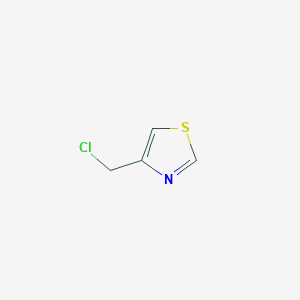

4-(Chloromethyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWSLYINUYKIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376875 | |

| Record name | 4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3364-76-9 | |

| Record name | 4-(Chloromethyl)-1,3-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003364769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(CHLOROMETHYL)-1,3-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E45279233D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Thiazole Core in Modern Chemistry

An In-depth Technical Guide to 4-(Chloromethyl)-1,3-thiazole: Properties, Synthesis, and Applications

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds and natural products.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in drug design and discovery, offering a unique combination of electronic properties and hydrogen bonding capabilities.[1][3][4] Among the vast family of thiazole derivatives, this compound stands out as a pivotal building block. Its strategic importance lies in the highly reactive chloromethyl group attached to the stable thiazole core, making it an exceptionally useful intermediate for introducing the thiazolyl-methyl moiety into larger, more complex molecules.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, detail robust synthetic protocols, analyze its reactivity, and highlight its critical role in the synthesis of significant pharmaceuticals, most notably the antiretroviral agent Ritonavir.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. This compound is typically handled as its more stable hydrochloride salt, which is a crystalline solid.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| Synonyms | 4-Chloromethylthiazole | [] |

| CAS Number | 3364-76-9 (Free Base) | |

| 7709-58-2 (Hydrochloride Salt) | [5][][9] | |

| Molecular Formula | C₄H₄ClNS | |

| C₄H₄ClNS·HCl (Hydrochloride Salt) | [5] | |

| Molecular Weight | 133.60 g/mol | |

| 170.06 g/mol (Hydrochloride Salt) | [5][] | |

| Appearance | White to light yellow or light brown crystalline solid/powder (Hydrochloride Salt) | [5][6] |

| Melting Point | 186-192 °C (decomposes) (Hydrochloride Salt) | [10] |

| Boiling Point | ~214.9 °C at 760 mmHg (Free Base, Predicted) | [][10] |

| Density | ~1.338 g/cm³ (Free Base, Predicted) | [][10] |

| Solubility | Highly soluble in water (Hydrochloride Salt); low solubility in organic solvents. | [5] |

| Stability & Storage | Store in a cool, dark place under an inert atmosphere. Keep container tightly closed. | [11][12] |

Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[13] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For this specific target, 1,3-dichloroacetone serves as the α-haloketone component and thioformamide provides the requisite nitrogen and sulfur atoms.[13]

The causality behind this choice is rooted in efficiency and atom economy. 1,3-dichloroacetone possesses two electrophilic centers. One reacts with the sulfur of the thioamide to form an intermediate, which then cyclizes via the nitrogen atom attacking the second electrophilic carbon, ultimately leading to the formation of the thiazole ring after dehydration. The second chlorine atom remains on the methyl group at the 4-position, yielding the desired product.

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 6. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. echemi.com [echemi.com]

- 11. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE CAS#: 39238-07-8 [m.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of the Thiazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1,3-thiazole

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, anti-cancer, and antiretroviral agents.[2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable component in drug design.

Within this important class of compounds, this compound stands out as a particularly versatile and powerful synthetic intermediate.[1][5] The molecule's utility is derived from the reactive chloromethyl group attached at the 4-position of the stable thiazole ring. This functional group acts as a highly effective electrophilic handle, readily undergoing nucleophilic substitution reactions.[1] This reactivity allows for the covalent attachment of the thiazole moiety to larger, more complex molecular frameworks, making it an essential building block in multi-step syntheses. Its most notable application is as a key precursor in the industrial synthesis of Ritonavir, a potent HIV protease inhibitor that has been critical in the treatment of HIV/AIDS.[1][6][7]

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, delving into the mechanistic rationale behind these routes, providing detailed experimental protocols, and offering a comparative analysis to inform strategic decisions in research and development settings.

Physicochemical Profile

Understanding the fundamental properties of the target compound and its common salt form is crucial for handling, purification, and reaction setup. The compound is often isolated as its hydrochloride salt to improve stability and handling.[1]

| Property | This compound | This compound HCl |

| Molecular Formula | C₄H₄ClNS | C₄H₄ClNS·HCl |

| Molecular Weight | 133.60 g/mol [8] | 170.06 g/mol [1][] |

| Appearance | - | White to light yellow/brown crystalline powder or solid[1] |

| Melting Point | - | 186-192 °C (decomposes)[][10] |

| Solubility | - | Highly soluble in water; low solubility in organic solvents[1] |

| CAS Number | 3364-76-9[8][11] | 7709-58-2[10][12] |

Core Synthetic Methodologies

The synthesis of this compound can be broadly approached from two distinct strategic directions:

-

Ring Formation (De Novo Synthesis): Constructing the thiazole ring with the chloromethyl group already incorporated into one of the precursors. The Hantzsch thiazole synthesis is the classic example.

-

Functional Group Interconversion (Post-Modification): Modifying a pre-existing, substituted thiazole to introduce the chloromethyl group. This typically involves the chlorination of a 4-methyl or 4-hydroxymethyl precursor.

Method 1: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis is the archetypal method for thiazole ring formation.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[2][13][14] For the specific synthesis of this compound, this translates to the reaction of 1,3-dichloroacetone with a simple thioamide like thioformamide or thiourea.[1][15]

Causality and Rationale: The choice of 1,3-dichloroacetone is highly strategic. It serves as the three-carbon backbone for the thiazole ring. One chlorine atom acts as the necessary leaving group for the initial nucleophilic attack by the thioamide sulfur, while the second chlorine atom remains on the adjacent methyl group, directly yielding the desired 4-(chloromethyl) substituent in the final product.

Reaction Mechanism: The mechanism proceeds via two key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone, displacing a chloride ion to form an intermediate.

-

Cyclization and Dehydration: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon. The subsequent loss of a water molecule (dehydration) results in the formation of the aromatic thiazole ring.

Caption: Hantzsch synthesis of 4-(chloromethyl)thiazole.

Experimental Protocol: Hantzsch Synthesis (Based on the principles described for analogous syntheses[15])

-

Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as absolute ethanol (approx. 2-3 M concentration), add thioformamide (1.0 eq).

-

Reaction Execution: Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the final product.[1]

Method 2: Chlorination of Thiazole Precursors

This strategy leverages readily available thiazole derivatives, introducing the chloromethyl group in a subsequent step. This can be advantageous if the starting thiazole is more commercially accessible or easier to synthesize than 1,3-dichloroacetone.

This is a direct and common pathway where the methyl group of 4-methylthiazole is chlorinated.[1]

Causality and Rationale: The choice of chlorinating agent is critical. Reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) are often used.[1][16] The reaction typically proceeds via a free-radical mechanism, initiated by heat or light, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with another chlorine source. Precise control over reaction parameters (temperature, stoichiometry of the chlorinating agent) is essential to prevent the formation of di- and trichlorinated by-products.

Caption: Workflow for the chlorination of 4-methylthiazole.

This route involves the conversion of a primary alcohol to an alkyl chloride, a classic and reliable transformation in organic synthesis. Thionyl chloride (SOCl₂) is the most common reagent for this purpose.[17][18][19]

Causality and Rationale: Thionyl chloride is highly effective for this conversion. The reaction mechanism involves the formation of a chlorosulfite intermediate. The subsequent displacement of the chlorosulfite group by a chloride ion can proceed through different pathways (Sₙi or Sₙ2), depending on the reaction conditions.[18][20] A major advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[17][18]

Reaction Mechanism (with Thionyl Chloride):

-

The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion.

-

A proton is lost, forming a key intermediate: an alkyl chlorosulfite.

-

The chloride ion then attacks the carbon atom bearing the chlorosulfite group, which is an excellent leaving group. This nucleophilic substitution cleaves the C-O bond, releasing gaseous SO₂ and forming the desired alkyl chloride.

Caption: Mechanism for the chlorination of an alcohol with SOCl₂.

Experimental Protocol: Chlorination of 4-(Hydroxymethyl)-1,3-thiazole (Based on a representative procedure for converting alcohols to chlorides[21])

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-(hydroxymethyl)-1,3-thiazole (1.0 eq) in a suitable inert solvent like 1,2-dichloroethane.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add thionyl chloride (1.1-1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 65-70 °C for approximately 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.[21]

-

Work-up and Isolation: Cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Purification: The resulting residue, often the hydrochloride salt, can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the final product as a crystalline solid.[21]

Comparative Analysis of Synthetic Routes

| Feature | Hantzsch Synthesis | Chlorination of 4-Methylthiazole | Chlorination of 4-(Hydroxymethyl)thiazole |

| Starting Materials | 1,3-Dichloroacetone, Thioamide | 4-Methylthiazole | 4-(Hydroxymethyl)thiazole |

| Key Advantage | Direct formation of the target structure. | Potentially fewer steps if 4-methylthiazole is readily available. | Clean reaction with gaseous byproducts. |

| Key Challenge | Availability/stability of thioformamide; potential for side reactions. | Lack of selectivity; risk of over-chlorination. | Requires synthesis of the starting alcohol. |

| Scalability | Good, but requires careful control of exothermic reaction. | Challenging due to selectivity issues on a large scale.[1] | Excellent; widely used industrial transformation. |

| Purity Control | Standard purification methods apply. | Requires careful purification to remove polychlorinated species. | Generally high purity after simple work-up. |

Reactivity and Application in Drug Synthesis

The synthetic value of this compound is rooted in the reactivity of its C-Cl bond. The chloromethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1] The electron-withdrawing nature of the thiazole ring further enhances the electrophilicity of the methylene carbon, making it an excellent substrate for a wide range of nucleophiles.[1]

This reactivity allows for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles, providing direct routes to 4-(aminomethyl), 4-(thiomethyl), and 4-(alkoxymethyl) thiazole derivatives, respectively.[1][15]

Caption: General Sₙ2 reactivity of 4-(chloromethyl)thiazole.

A prime example of this utility is its role as a key intermediate in the synthesis of the HIV protease inhibitor Ritonavir.[1][6] In the synthesis, the 4-(chloromethyl)thiazole moiety is coupled with other complex fragments to construct the final active pharmaceutical ingredient.[7]

Conclusion

This compound is a high-value intermediate whose synthesis is pivotal for the production of numerous advanced chemical entities, most notably in the pharmaceutical sector. The classical Hantzsch synthesis provides a direct, convergent route to the molecule, while chlorination of precursors like 4-methylthiazole or 4-(hydroxymethyl)thiazole offers alternative, often highly efficient pathways. The choice of synthetic strategy depends on factors such as starting material availability, scalability requirements, and the desired level of purity. The predictable and robust reactivity of the chloromethyl group ensures its continued importance as a versatile building block for researchers and drug development professionals aiming to incorporate the privileged thiazole scaffold into novel therapeutic agents.

References

-

ResearchGate. (2017). SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Published by MDPI. Retrieved from [Link]

-

Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from [Link]

-

New Drug Approvals. (2021). RITONAVIR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sharma, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

- Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

-

SpectraBase. (n.d.). 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole. Retrieved from [Link]

-

ChemBK. (n.d.). 4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

- Google Patents. (2002). US6407252B1 - Process for the synthesis of ritonavir.

- Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.

-

SpectraBase. (n.d.). 4-(chloromethyl)-2-phenyl-1,3-thiazole. Retrieved from [Link]

-

Sancus Arc. (n.d.). Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C4H4ClNS). Retrieved from [Link]

-

Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.

-

Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ResearchGate. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2012). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

The Good Scents Company. (n.d.). 4-methyl thiazole. Retrieved from [Link]

Sources

- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 8. This compound | C4H4ClNS | CID 2763290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 4-(Chloromethyl)thiazole | 3364-76-9 [chemicalbook.com]

- 12. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 20. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 21. 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

4-(Chloromethyl)-1,3-thiazole structural formula and IUPAC name

An In-depth Technical Guide to 4-(Chloromethyl)-1,3-thiazole: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds and several FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the design of novel therapeutics.[1][3] Within the vast landscape of thiazole derivatives, this compound has emerged as a particularly valuable and versatile building block.[4] Its significance lies in the reactive chloromethyl group attached to the stable thiazole ring, providing a direct and efficient handle for chemists to elaborate molecular structures and synthesize complex drug candidates.[4][5] This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthesis, reactivity, and critical applications for professionals in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in synthesis.

Structural Formula and IUPAC Name

The molecule consists of a five-membered 1,3-thiazole ring substituted at the 4-position with a chloromethyl (-CH₂Cl) group.

-

IUPAC Name: this compound[6]

-

Common Synonyms: 4-Chloromethylthiazole[6]

-

Note: This compound is often supplied and used as its hydrochloride salt, 4-(Chloromethyl)thiazole hydrochloride (CAS Number: 7709-58-2), which typically appears as a white to light yellow crystalline solid.[4][]

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClNS | [6] |

| Molecular Weight | 133.60 g/mol | [6] |

| Appearance | Typically a liquid or solid (hydrochloride salt is a solid) | [4][5] |

| Boiling Point | 214.9 ± 15.0 °C at 760 mmHg | [9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| Flash Point | 83.8 ± 20.4 °C | [9] |

| Solubility | The hydrochloride salt is highly soluble in water; low solubility in non-polar organic solvents. | [4] |

Synthesis of the Thiazole Core: The Hantzsch Synthesis

The construction of the 4-(chloromethyl)thiazole scaffold is most reliably achieved through the Hantzsch thiazole synthesis, a classic and robust method first reported in 1887.[4][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11]

Causality Behind the Hantzsch Synthesis

The choice of the Hantzsch synthesis is strategic for several reasons:

-

High Convergence: It efficiently constructs the desired heterocyclic ring in a single key step.

-

Readily Available Precursors: The starting materials, 1,3-dichloroacetone (an α-haloketone) and a thioamide source like thioformamide or thiourea, are commercially available and relatively inexpensive.[10][12]

-

Predictable Regiochemistry: The reaction mechanism reliably yields the 4-substituted thiazole product.

The overall transformation is depicted below.

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This protocol describes a common variation using thiourea, which yields an aminothiazole derivative that is also a valuable synthetic intermediate.

Objective: To synthesize 2-amino-4-(chloromethyl)thiazole hydrochloride via Hantzsch condensation.

Materials:

-

1,3-Dichloropropanone (1 equivalent)

-

Thiourea (1 equivalent)

-

Absolute Ethanol (Solvent)

Procedure:

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[12]

-

Stir the resulting solution at ambient temperature for 24 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[10]

-

After 24 hours, allow the mixture to stand undisturbed at approximately 5°C for an additional 12 hours to facilitate crystallization.[12]

-

A crystalline mass will form. Filter the solid product from the solution.

-

Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

-

Purify the final product by recrystallization from ethanol to yield 2-amino-4-(chloromethyl)thiazole hydrochloride as a crystalline solid.[12]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems almost entirely from the reactivity of the chloromethyl group. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution (SN2) reactions.[4] This allows for the facile introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions

The chloromethyl group readily reacts with various nucleophiles, enabling the attachment of the thiazole moiety to larger and more complex molecular scaffolds.[4]

-

Reactions with Amines: Primary and secondary amines act as nucleophiles to displace the chloride, forming 4-(aminomethyl)thiazole derivatives. This reaction is fundamental for linking the thiazole core to other pharmacophores.[4]

-

Reactions with Thiols: Thiolates are excellent nucleophiles that react to form thioethers, a common linkage in many biologically active molecules.[4]

-

Williamson Ether Synthesis: Alkoxides (e.g., sodium methoxide) can be used to displace the chloride, forming 4-(alkoxymethyl)thiazole derivatives.[10]

Application in Drug Development: The Ritonavir Case Study

The chloromethylthiazole core is a foundational piece in the synthesis of complex pharmaceuticals. A prominent example is its role in the synthesis of Ritonavir , an antiretroviral medication used to treat HIV/AIDS.[4][13] While the exact intermediate used in the industrial synthesis is 4-(chloromethyl)-2-isopropylthiazole, the underlying chemistry and strategic importance are identical.[4][14]

The synthesis involves reacting the chloromethylthiazole intermediate with aqueous methylamine to form a key amine intermediate.[4][14] This amine is then coupled with other fragments to build the final, complex structure of the HIV protease inhibitor.[14] This multi-step synthesis underscores how a relatively simple building block like 4-(chloromethyl)thiazole enables the construction of life-saving medicines.[13]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound and its salts is crucial for laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant.[15] It should be handled with care to avoid direct contact.

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid inhalation of dust (for the solid salt) or vapors.[16]

-

Wash hands thoroughly after handling.[15]

-

-

Storage:

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis via the time-tested Hantzsch reaction, combined with the predictable and versatile reactivity of its chloromethyl group, makes it an indispensable intermediate. Its proven role in the synthesis of complex drugs like Ritonavir validates its importance and ensures its continued relevance in the ongoing quest for novel therapeutics. For researchers and drug development professionals, a thorough understanding of this key building block is essential for designing the next generation of innovative medicines.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-(chloromethyl) thiazole hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. (n.d.). Quinoline. Retrieved from [Link]

-

Sevrioukova, I. F. (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PMC - NIH. Retrieved from [Link]

- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (n.d.). Google Patents.

-

Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. Retrieved from [Link]

-

Al-Ostath, A., Al-Wahaibi, L. H., Al-Malki, J., & El-Emam, A. A. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Retrieved from [Link]

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 5. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 6. This compound | C4H4ClNS | CID 2763290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Chloromethyl)thiazole | 3364-76-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic data of 4-(Chloromethyl)-1,3-thiazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-1,3-thiazole

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, which features a reactive chloromethyl group attached to a stable thiazole ring, makes it a versatile intermediate for constructing more complex molecular architectures.[1] This compound is particularly notable for its application in the synthesis of various pharmaceuticals, including the antiretroviral drug Ritonavir, where it serves as a foundational component.[1]

Given its significance, the unambiguous structural confirmation and purity assessment of this compound are critical for researchers and drug development professionals. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Assignment

The molecular formula of this compound is C₄H₄ClNS, with a molecular weight of approximately 133.60 g/mol .[2] The key to interpreting its spectra lies in understanding its distinct chemical environments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms. The structure of this compound presents three distinct proton signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (Thiazole Ring) | 8.8 - 9.0 | Singlet (s) | 1H |

| H5 (Thiazole Ring) | 7.3 - 7.5 | Singlet (s) | 1H |

| CH₂ (Chloromethyl) | 4.7 - 4.9 | Singlet (s) | 2H |

Interpretation of the ¹H NMR Spectrum:

-

H2 Proton (δ ~8.9 ppm): The proton at the C2 position is adjacent to both the nitrogen and sulfur atoms. The electron-withdrawing nature of the nitrogen atom significantly deshields this proton, causing it to resonate far downfield. In unsubstituted thiazole, this proton appears around δ 8.9 ppm.[3]

-

H5 Proton (δ ~7.4 ppm): The proton at the C5 position is adjacent to the sulfur atom. It is less deshielded than the H2 proton and typically appears in the aromatic region.

-

CH₂ Protons (δ ~4.8 ppm): These methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, both of which are electron-withdrawing. This environment shifts the signal downfield compared to a typical alkyl group. As there are no adjacent protons, the signal appears as a sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

Spectrometer Frequency: 500 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A range of 0-12 ppm is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.[4]

-

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. This compound has four distinct carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole Ring) | 152 - 155 |

| C4 (Thiazole Ring) | 148 - 151 |

| C5 (Thiazole Ring) | 118 - 122 |

| CH₂ (Chloromethyl) | 42 - 45 |

Interpretation of the ¹³C NMR Spectrum:

-

C2 (δ ~153 ppm): This carbon is bonded to both nitrogen and sulfur, placing it in a highly electron-deficient environment. Consequently, it is the most deshielded carbon in the thiazole ring.

-

C4 (δ ~149 ppm): The C4 carbon is attached to the nitrogen atom and the chloromethyl substituent. This substitution pattern also results in a significant downfield shift.

-

C5 (δ ~120 ppm): The C5 carbon, adjacent to the sulfur and bonded to a hydrogen, is the most shielded of the ring carbons, appearing further upfield.

-

CH₂ (δ ~43 ppm): The carbon of the chloromethyl group is in the aliphatic region but is shifted downfield due to the direct attachment of the electronegative chlorine atom.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Data Acquisition:

-

Spectrometer Frequency: 125 MHz (corresponding to a 500 MHz ¹H frequency).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to produce singlet signals for all carbons.

-

Spectral Width: A wide range of 0-220 ppm is standard.[4]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

-

Relaxation Delay: A 2-second delay is typically sufficient.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Thiazole Ring |

| 1620 - 1580 | C=N Stretch | Thiazole Ring |

| 1500 - 1400 | C=C Stretch | Thiazole Ring |

| 800 - 600 | C-Cl Stretch | Chloromethyl |

| ~1350, ~1100 | Ring Vibrations | Thiazole Ring |

Interpretation of the IR Spectrum:

-

C-H Stretching: The absorption band just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp²-hybridized, as in the thiazole ring.

-

Ring Stretching: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1620-1400 cm⁻¹ region.[5] These bands confirm the presence of the heterocyclic aromatic system.

-

C-Cl Stretching: The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. This is a key indicator of the chloromethyl group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.[4]

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[4]

-

The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Formula: C₄H₄ClNS

-

Monoisotopic Mass: 132.9753 Da[2]

-

Key Feature: The presence of a chlorine atom will result in a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity of approximately one-third that of the molecular ion peak (M⁺, from ³⁵Cl).

Predicted Major Fragments

| m/z | Ion Structure | Description |

| 133/135 | [C₄H₄ClNS]⁺ | Molecular Ion (M⁺) |

| 98 | [C₄H₄NS]⁺ | Loss of Cl radical |

| 84 | [C₃H₂NS]⁺ | Loss of CH₂Cl radical |

| 58 | [C₂H₂S]⁺ | Thiazole ring fragmentation |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 133, corresponding to the species containing the ³⁵Cl isotope. A smaller peak at m/z 135, with about 32% of the intensity of the m/z 133 peak, will confirm the presence of one chlorine atom. The fragmentation is driven by the cleavage of the weakest bonds.

Caption: Simplified fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet is ideal.[4]

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV to induce fragmentation.[4][6]

-

Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Mass Range: Scan a range from m/z 30 to 250 to ensure all relevant fragments and the molecular ion are detected.

-

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of the key functional groups—the thiazole ring and the C-Cl bond. Finally, mass spectrometry confirms the molecular weight and elemental composition through the isotopic pattern of chlorine, while its fragmentation provides further structural corroboration. Together, these techniques form a self-validating system essential for quality control and research applications involving this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Quinoline. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. [Link]

-

SpectraBase. 4-(chloromethyl)-2-phenyl-1,3-thiazole - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of... | Scientific Diagram. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0037156). [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChemLite. This compound hydrochloride (C4H4ClNS). [Link]

-

PubChemLite. 4-(chloromethyl)-2-propyl-1,3-thiazole (C7H10ClNS). [Link]

-

PubChemLite. 4-(chloromethyl)-2-isopropyl-1,3-thiazole (C7H10ClNS). [Link]

-

ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. [Link]

-

National Institutes of Health (NIH). 1,3-Thiazole-4-carbonitrile. [Link]

-

National Institute of Standards and Technology (NIST). Thiazole - Mass spectrum (electron ionization). [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

National Institute of Standards and Technology (NIST). Thiazole - IR Spectrum. [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 2. This compound | C4H4ClNS | CID 2763290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Lynchpin of Heterocyclic Synthesis: An In-depth Technical Guide to the Reactivity of the 4-(Chloromethyl)-1,3-thiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole motif is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to engage in crucial biological interactions. At the heart of many synthetic routes targeting functionalized thiazoles lies a particularly versatile and reactive intermediate: the 4-(chloromethyl)-1,3-thiazole system. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of this pivotal building block, offering field-proven insights and detailed methodologies for its effective utilization in drug discovery and development.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound unit is a five-membered aromatic heterocycle distinguished by a reactive chloromethyl group at the C4 position. The electron-withdrawing nature of the thiazole ring significantly enhances the electrophilicity of the methylene carbon, rendering it highly susceptible to nucleophilic attack. This inherent reactivity makes it an ideal synthon for introducing a diverse range of functionalities, enabling the construction of complex molecular architectures. Its importance is underscored by its role as a key intermediate in the synthesis of numerous biologically active compounds, including antiviral agents like Ritonavir and anticancer drugs such as Dasatinib.[1][2]

Physicochemical Properties

The hydrochloride salt of this compound is typically a white to light yellow crystalline solid.[3] It exhibits good solubility in water and polar organic solvents. A summary of its key properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H4ClNS · HCl | [3] |

| Molecular Weight | 170.06 g/mol | [3] |

| Melting Point | 186-192 °C (decomposes) | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

Synthesis of the this compound Ring System

The most prevalent and reliable method for constructing the this compound core is the Hantzsch thiazole synthesis.[5] This venerable reaction involves the condensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis

In the context of this compound, the Hantzsch synthesis typically employs 1,3-dichloroacetone as the α-haloketone and a simple thioamide, such as thiourea or thioformamide.[5][6]

Diagram 1: Hantzsch Synthesis of this compound

Caption: Hantzsch synthesis of a 2-substituted 4-(chloromethyl)thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This protocol outlines a typical laboratory-scale synthesis based on the Hantzsch reaction.

Materials:

-

1,3-Dichloropropanone (1.0 eq)

-

Thiourea (1.0 eq)

-

Absolute Ethanol

Procedure:

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[6]

-

Stir the resulting solution at room temperature for 24 hours.

-

Allow the mixture to stand at 5°C for an additional 12 hours to facilitate crystallization.[6]

-

Collect the crystalline product by filtration and wash with cold ethanol.

-

The product, 2-amino-4-(chloromethyl)thiazole hydrochloride, can be further purified by recrystallization from ethanol.

Expected Yield: ~70%[6]

The Cornerstone of Reactivity: Nucleophilic Substitution at the Chloromethyl Group

The primary and most synthetically useful mode of reactivity for the this compound system is the nucleophilic substitution of the chloride atom. This reaction proceeds readily via an SN2 mechanism, facilitated by the electron-withdrawing nature of the thiazole ring which stabilizes the transition state.[3]

Diagram 2: General SN2 Reaction at the Chloromethyl Group

Caption: SN2 displacement of the chloride by a nucleophile.

Reaction with Amine Nucleophiles

Primary and secondary amines readily displace the chloride to form 4-(aminomethyl)thiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of 4-(Piperazin-1-ylmethyl)thiazole Derivatives

This protocol is adapted from the synthesis of piperazine-tethered thiazole compounds.[4]

Materials:

-

4-(Chloromethyl)-2-aminothiazole hydrochloride (1.0 eq)

-

Piperazine (1.2 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

Suspend 4-(chloromethyl)-2-aminothiazole hydrochloride in DCM.

-

Add triethylamine and stir for 30 minutes at room temperature to generate the free base.

-

Add piperazine to the reaction mixture and stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reaction with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for this transformation, leading to the formation of thioethers.[3]

Experimental Protocol: Synthesis of 2-(Methylsulfonylamino)-4-((phenylthio)methyl)thiazole

This protocol is based on the synthesis of 2-(methylsulfonylamino)-4-(arylthio)methyl thiazoles.[6]

Materials:

-

2-(Methylsulfonylamino)-4-(chloromethyl)thiazole (1.0 eq)

-

Thiophenol (1.0 eq)

-

Sodium ethoxide (1.0 eq)

-

Methanol

Procedure:

-

Dissolve 2-(methylsulfonylamino)-4-(chloromethyl)thiazole, thiophenol, and sodium ethoxide in methanol.

-

Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.[6]

-

After completion, concentrate the reaction mixture under vacuum.

-

Pour the residue into ice-cold water to precipitate the product.

-

Filter the solid, dry, and recrystallize from ethanol to obtain the pure thioether.

Reaction with Oxygen Nucleophiles

Alcohols and alkoxides react to form the corresponding alkoxymethylthiazole derivatives, a common functional group in medicinal chemistry.[5]

Experimental Protocol: Synthesis of 4-(Methoxymethyl)thiazole

This protocol describes a Williamson ether synthesis to introduce the methoxymethyl group.[5]

Materials:

-

4-(Chloromethyl)thiazole (1.0 eq)

-

Sodium methoxide (1.0 eq)

-

Methanol

Procedure:

-

Prepare a solution of 4-(chloromethyl)thiazole and sodium methoxide in methanol.[5]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Beyond the Chloromethyl Group: Reactivity of the Thiazole Ring

While the chloromethyl group is the primary site of reactivity, the thiazole ring itself can undergo functionalization, albeit under more specific conditions.

Electrophilic Aromatic Substitution

The thiazole ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it is generally directed to the C5 position.[7]

-

Halogenation: Direct halogenation of the thiazole ring can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The regioselectivity can be influenced by substituents already present on the ring.

-

Nitration: Nitration of thiazoles typically requires harsh conditions, such as a mixture of concentrated nitric and sulfuric acids.[8] The nitro group is introduced at the C5 or C4 position, depending on the substitution pattern.

Experimental Insight: Nitration of 2,5-Dimethylthiazole

In a study on the direct nitration of five-membered heterocycles, 2,5-dimethylthiazole was successfully nitrated to yield 2,5-dimethyl-4-nitrothiazole using nitric acid in trifluoroacetic anhydride.[8]

Metallation and Cross-Coupling Reactions

Deprotonation of the thiazole ring, typically at the C2 position, can be achieved using strong bases like organolithium reagents.[7] The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. This approach opens up possibilities for cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.

Applications in Drug Synthesis: The Case of Dasatinib

The utility of functionalized thiazoles derived from 4-(chloromethyl)thiazole is exemplified in the synthesis of the anticancer drug Dasatinib. While the final drug does not contain the chloromethyl group, its synthesis often involves the use of a pre-functionalized thiazole core that could be derived from such an intermediate. A key step in some synthetic routes to Dasatinib involves the coupling of a 2-aminothiazole-5-carboxamide derivative with a substituted pyrimidine.[9]

Diagram 3: Retrosynthetic Analysis Highlighting the Thiazole Core of Dasatinib

Caption: Retrosynthetic approach to Dasatinib, highlighting the thiazole core.

Conclusion

The this compound ring system stands as a testament to the power of a well-positioned reactive handle in synthetic organic chemistry. Its facile synthesis via the Hantzsch reaction and the predictable, high-yielding nucleophilic substitution at the chloromethyl group make it an invaluable tool for medicinal chemists. A thorough understanding of its reactivity, encompassing both the exocyclic chloromethyl group and the thiazole ring itself, empowers researchers to design and execute efficient synthetic routes to novel and complex molecules with therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic utility of this versatile heterocyclic building block.

References

-

Highly regioselective direct halogenation: a simple and efficient method for preparing 4-halomethyl-5-methyl-2- aryl-1,3-thiazol. ElectronicsAndBooks. Available at: [Link].

-

Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link].

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. Available at: [Link].

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link].

-

Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link].

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link].

-

Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link].

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link].

-

This compound;hydrochloride. PubChem. Available at: [Link].

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link].

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available at: [Link].

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link].

-

4-(chloromethyl)-1,3-thiazol-2-ol. ChemSynthesis. Available at: [Link].

-

4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE HYDROCHLORIDE synthesis. Available at: [Link].

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available at: [Link].

- US6407252B1 - Process for the synthesis of ritonavir. Google Patents.

-

4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride | C12H13Cl2NO2S | CID. PubChem. Available at: [Link].

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link].

-

Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. Available at: [Link].

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link].

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link].

- EP0446913A1 - Process for the preparation of chlorothiazole derivatives. Google Patents.

-

This compound hydrochloride (C4H4ClNS). PubChemLite. Available at: [Link].

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. Available at: [Link].

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. PMC - NIH. Available at: [Link].

-

Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH. Available at: [Link].

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link].

-

Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. Available at: [Link].

- US4468517A - Synthesis of thiazoles. Google Patents.

-

Ruthenium‐catalysed meta‐ selective C−H nitration of thiazole... ResearchGate. Available at: [Link].

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link].

-

Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC - NIH. Available at: [Link].

-

Lithiation-electrophilic substitution of N-thiopivaloylazetidine. chem.ox.ac.uk. Available at: [Link].

-

A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Available at: [Link].

-

2-amino-4-methylthiazole. Organic Syntheses Procedure. Available at: [Link].

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link].

-

Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. Available at: [Link].

-

C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journals. Available at: [Link].

-

Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link].

-

Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)[10]. ResearchGate. Available at: [Link].

-

Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. PubMed. Available at: [Link].

- CN102775401B - Synthesis method of meloxicam. Google Patents.

-

Manufacture of High-Purity Meloxicam via Its Novel Potassium Salt Monohydrate. SciSpace. Available at: [Link].

-

Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. Available at: [Link].

-

Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. PMC - NIH. Available at: [Link].

- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.

-

Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. Available at: [Link].

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-1,3-thiazole

Abstract: 4-(Chloromethyl)-1,3-thiazole, particularly in its more common hydrochloride salt form, is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility is intrinsically linked to the high reactivity of its chloromethyl group, a feature that also dictates its stability and defines the necessary conditions for its storage and handling. This guide provides a comprehensive overview of the chemical properties, stability profile, degradation pathways, and field-proven protocols for the safe and effective management of this reagent, intended for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Duality of Reactivity and Instability

The thiazole ring is a cornerstone motif in a multitude of biologically active compounds, including anti-infectives and anticancer drugs.[1][2] this compound serves as a critical intermediate, enabling the introduction of diverse functional groups onto the thiazole scaffold.[3] Its significance is exemplified by its role as a key precursor in the synthesis of the HIV protease inhibitor, Ritonavir.[1]

The synthetic value of this compound lies in the electrophilic nature of the benzylic-like carbon in the chloromethyl group, which is enhanced by the electron-withdrawing properties of the aromatic thiazole ring.[1] This activation facilitates facile nucleophilic substitution reactions. However, this inherent reactivity is also the compound's primary liability, making it susceptible to degradation if not stored and handled with precision. This guide will focus predominantly on the more stable and commercially prevalent hydrochloride salt, this compound hydrochloride (CAS 7709-58-2), while also addressing the implicit instability of the free base.

Physicochemical and Structural Characteristics

This compound hydrochloride is typically supplied as a solid, ranging from a white to a light yellow or light brown crystalline powder.[1][3] Its solid state contributes to its enhanced stability over the free base, which is often an oil.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 7709-58-2 | [][5] |

| Molecular Formula | C₄H₄ClNS · HCl | [][6] |

| Molecular Weight | 170.06 g/mol | [1][] |

| Appearance | White to light yellow/greyish yellow crystalline powder | [1][3][5] |

| Melting Point | 186-192 °C (with decomposition) | [][7][8] |

| Solubility | Highly soluble in water; low solubility in non-polar organic solvents. | [1][3] |

| Storage Temp. | Inert atmosphere, Room Temperature or Refrigerated (2-8 °C) | [8][9][10] |

Chemical Stability and Degradation Pathways

The stability of this compound is governed by the reactivity of the C-Cl bond. Understanding the factors that promote its cleavage is crucial for preventing sample degradation and ensuring reaction reproducibility.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway is hydrolysis. The chloromethyl group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, 4-(hydroxymethyl)-1,3-thiazole, and hydrochloric acid. This reaction can be catalyzed by ambient moisture and accelerated by elevated temperatures.

The presence of the hydrochloride salt mitigates this to some extent by creating an acidic environment, which can suppress the rate of nucleophilic attack compared to the free base. However, prolonged exposure to moisture will inevitably lead to degradation.

Caption: Primary degradation pathway of this compound via hydrolysis.

Incompatibilities and Other Considerations

Beyond hydrolysis, several other factors can compromise the integrity of the reagent:

-

Strong Bases: Will deprotonate the hydrochloride salt to the more reactive and less stable free base, potentially catalyzing self-reaction or polymerization.

-

Strong Nucleophiles: The reagent is intended to react with nucleophiles; therefore, it must be stored separately from them (e.g., amines, thiols, alkoxides).[1]

-

Strong Oxidizing Agents: While the thiazole ring is relatively stable, strong oxidizers can lead to unwanted side reactions or degradation.[11]

-

Light and Air: While less critical than moisture, long-term exposure to light and air should be avoided to prevent unforeseen photochemical reactions or slow oxidation. Storing under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.[10]

Core Directive: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and reactivity of this compound hydrochloride.

Long-Term Storage Protocol

-

Container Integrity: Upon receipt, verify that the supplier's container is sealed and undamaged. The compound should be stored in its original packaging.[9]

-

Controlled Environment: Store the container in a cool, dry, and dark place.[5] A dedicated desiccator cabinet is ideal. For long-term stability, refrigeration (2-8 °C) is recommended.[9] Some suppliers suggest freezer storage (-20 °C) for maximum shelf-life.[12]

-

Inert Atmosphere: The container headspace should be purged with an inert gas like argon or nitrogen before sealing, especially after initial use.

-

Segregation: Store away from incompatible materials, particularly bases, strong nucleophiles, and oxidizing agents.[3][13]

Safe Handling and Use Protocol

This compound is classified as a skin and eye irritant.[5] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: All transfers and manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[11][14]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[5][13]

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weighing and Transfer: Weigh the required amount of powder rapidly and transfer it to the reaction vessel under an inert atmosphere if possible (e.g., in a glove box or with an argon/nitrogen blanket).

-

Cleanup: Immediately clean any spills. Decontaminate surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[7]

Field Application: Protocol for Nucleophilic Substitution

The primary utility of this compound is in SN2 reactions. The following is a generalized, self-validating protocol for the reaction with a generic amine nucleophile, illustrating best practices.

Caption: General workflow for a nucleophilic substitution reaction.

Step-by-Step Methodology:

-

System Preparation: Assemble oven- or flame-dried glassware under a positive pressure of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq. to neutralize both the hydrochloride salt and the HCl generated) in a suitable anhydrous solvent (e.g., THF, acetonitrile).

-

Addition of Electrophile: In a separate flask, dissolve this compound hydrochloride (1.1 eq.) in a minimal amount of the same anhydrous solvent. Transfer this solution to the reaction mixture via syringe or cannula, typically at 0 °C or room temperature depending on the nucleophile's reactivity.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is deemed complete. This step is critical to prevent the formation of byproducts from over-reaction or degradation.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to isolate the desired 4-((alkylamino)methyl)-1,3-thiazole.

This protocol highlights the necessity of anhydrous conditions and the use of a base to liberate the reactive free base in situ, minimizing its decomposition prior to reaction.

Conclusion

This compound and its hydrochloride salt are powerful reagents whose effectiveness is directly proportional to the rigor of their handling and storage. The key to preserving their integrity lies in the strict exclusion of moisture and segregation from incompatible chemicals. By understanding its inherent reactivity and implementing the protocols outlined in this guide, researchers can ensure the reliability of their starting material, leading to more consistent and successful synthetic outcomes in the development of novel therapeutics and other advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Applications of Thiazole-Based Building Blocks. (2025). Available from: [Link]

-

Quinoline. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Available from: [Link]

-

ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]

-

PubChem. This compound | C4H4ClNS | CID 2763290. Available from: [Link]

-

Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Available from: [Link]

-

Chemistry Stack Exchange. Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019). Available from: [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available from: [Link]

-

The Chemistry Blog. How to Safely Handle Reactive Chemicals. (2024). Available from: [Link]

-

ACS Publications. Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates | Organic Letters. (2020). Available from: [Link]

-

Wiley. Guidelines for Safe Storage and Handling of Reactive Materials. Available from: [Link]

-

PubMed. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017). Available from: [Link]

-

National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. Available from: [Link]

Sources

- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]